(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Description
(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (R)-t-BuCPC, is an organic compound with a wide range of applications in scientific research. It is a chiral compound and is often used as a chiral building block in organic synthesis. It is a versatile compound and can be used in a variety of research applications, such as in vivo and in vitro studies, as well as biochemical and physiological studies. The purpose of
Scientific Research Applications
Synthesis and Application in Organic Chemistry
- The compound is involved in the synthesis of keto esters derived from hydroxyproline, highlighting its role in creating complex molecules with potential biological activity (King et al., 2005). The research demonstrates its utility in synthesizing specific stereochemical configurations necessary for biological activity.
- Its application extends to the determination of absolute configuration of enantiomers by vibrational circular dichroism, further confirming stereochemistry through chemical synthesis processes (Procopiou et al., 2016). This showcases the compound's importance in stereochemical analysis and synthesis of enantiomerically pure compounds.
- The compound's relevance is also seen in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its use in facilitating complex cyclization reactions (Padwa et al., 2003). This highlights its versatility in creating diverse molecular architectures important for drug development.
Medicinal Chemistry and Drug Development
- In medicinal chemistry, it serves as a precursor or intermediate in the synthesis of bioactive molecules. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the natural product Biotin, elucidates its role in synthesizing compounds with significant biological functions (Qin et al., 2014).
- The development of 4-fluoropyrrolidine derivatives for medicinal applications, such as dipeptidyl peptidase IV inhibitors, demonstrates its utility in synthesizing synthons for medicinal chemistry (Singh & Umemoto, 2011). This research underscores the compound's role in developing therapeutics.
Novel Syntheses and Reactions
- The compound is also employed in innovative synthetic methods, such as the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, showcasing its application in eco-friendly and efficient preparation of quinoxaline derivatives (Xie et al., 2019).
- Its use in palladium-catalyzed three-component reactions for the synthesis of pyrroles and bicyclic analogues highlights its role in multicomponent synthetic strategies (Qiu et al., 2017). This illustrates the compound's utility in constructing complex nitrogen-containing heterocycles, essential in drug design and discovery.
properties
IUPAC Name |
tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956599 | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
35150-07-3 | |
Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.